molecular formula C44H72O17 B1246465 Aspaoligonin B

Aspaoligonin B

Cat. No.: B1246465
M. Wt: 873 g/mol
InChI Key: PDZAPEHDSGAIHT-GIGASQICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspaoligonin B (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It exhibits moderate solubility in aqueous solutions (0.24 mg/mL) and demonstrates favorable gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for neuropharmacological studies . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, log Po/w (octanol-water partition coefficient) values ranging from 0.61 to 2.15 depending on computational models, and a synthetic accessibility score of 2.07 (lower scores indicate easier synthesis) . Notably, this compound lacks CYP enzyme inhibition or P-gp substrate activity, reducing risks of drug-drug interactions .

Properties

Molecular Formula

C44H72O17

Molecular Weight

873 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H72O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-38-33(50)31(48)27(46)18-54-38)35(52)36(28(16-45)58-40)59-39-34(51)32(49)30(47)20(2)56-39/h19-40,45-53H,6-18H2,1-5H3/t19-,20-,21+,22+,23-,24+,25-,26-,27+,28+,29-,30-,31-,32+,33+,34+,35-,36+,37+,38-,39-,40+,41-,42-,43+,44+/m0/s1

InChI Key

PDZAPEHDSGAIHT-GIGASQICSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)O)C)OC1

Synonyms

(25S*)-5beta-spirostan-3beta,17alpha-diol 3-O-alpha-L-rhamnopyanosyl (1-4)-(beta-D-xylopyranosyl-(1-2))-beta-D-glucopyranoside
aspaoligonin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aspaoligonin B belongs to a class of halogen-substituted boronic acids. Two structurally and functionally similar compounds are (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , which share high similarity scores (0.71–0.87) with this compound . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.81
Log Po/w (XLOGP3) 2.15 1.98 2.67
TPSA (Ų) 40.46 40.46 40.46
BBB Permeability Yes Yes No
GI Absorption High Moderate Low
Synthetic Accessibility 2.07 2.12 2.45
CYP Inhibition No No Yes (CYP2D6)

Key Differences

CYP Interactions : Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound lacks CYP inhibition, reducing metabolic interference risks in therapeutic applications .

Structural Insights

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substitution patterns, leading to variations in GI absorption.
  • The additional chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases steric hindrance and molecular weight, reducing solubility and BBB permeability .

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